molecular formula C17H22N2O2 B2366220 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899395-08-5

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B2366220
CAS RN: 899395-08-5
M. Wt: 286.375
InChI Key: CGYRCQRCLRJFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Catalytic Applications

Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) was utilized as an efficient solid base catalyst for synthesizing a series of 4H-benzo[b]pyran derivatives, showcasing its potential in the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes. This highlights the compound's role in facilitating condensation reactions for creating complex organic structures (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Synthesis and Biological Screening

Research has focused on synthesizing derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one and 7-Hydroxy-4,5-Dimethyl-2H-chromen-2-one for biological screening. These compounds demonstrated significant cytotoxic and bactericidal activities, indicating the chemical's potential as a basis for developing new therapeutic agents (Khan, Saify, Begum, Noor, Muhammad Zarrar Khan, Hayat, Choudhary, Perveen, Atta-ur-rahman, & Zia-ullah, 2003).

Antimicrobial Activity and Molecular Modeling

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized and demonstrated significant antimicrobial activity. This study not only confirms the compound's role in developing new antimicrobials but also utilizes molecular modeling to understand their interaction with bacterial and fungal targets (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Anticholinesterase Activity

Research on the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones explored their potential as inhibitors against butyrylcholinesterase. This suggests applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Structural and Spectroscopy Studies

The study of 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue involved comprehensive spectroscopic characterization and crystal structure analysis. These insights contribute to understanding the molecular properties influencing material design and pharmaceutical applications (Delgado Espinosa, Saeed, Mahmood, Echeverría, Piro, & Erben, 2017).

properties

IUPAC Name

7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-5-15-14(10-16(20)21-17(15)13(12)2)11-19-8-6-18(3)7-9-19/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRCQRCLRJFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.